molecular formula C19H19N5S B7433884 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea

1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea

Cat. No. B7433884
M. Wt: 349.5 g/mol
InChI Key: RPRMOZUDCNAUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is a chemical compound that has been extensively studied in scientific research. It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea in lab experiments is its high yield and purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that its efficacy in vivo has not been fully established, and more studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea. One potential direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, more studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for inflammatory diseases. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea involves the reaction of 2-pyridin-2-ylethylamine and 5-chloro-2-nitroaniline in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting compound is then treated with thionyl chloride to form the thiourea derivative. The yield of the compound is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea has been studied extensively for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(5-anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c25-19(21-13-11-15-6-4-5-12-20-15)24-18-10-9-17(14-22-18)23-16-7-2-1-3-8-16/h1-10,12,14,23H,11,13H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRMOZUDCNAUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C(C=C2)NC(=S)NCCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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